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Compound of Interest

Compound Name: 1,4-Oxazepane-6-sulfonamide

Cat. No.: B15302624 Get Quote

A comprehensive analysis of the off-target profiles of two clinically important sulfonamide-

containing drugs.

For Researchers, Scientists, and Drug Development Professionals.

Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide

array of therapeutic agents ranging from antibiotics to anti-inflammatory drugs. However, the

potential for off-target interactions and subsequent adverse effects remains a critical area of

investigation in drug development. This guide provides a comparative cross-reactivity profile of

two prominent sulfonamide-containing drugs: sulfamethoxazole, a widely used antibiotic, and

celecoxib, a non-steroidal anti-inflammatory drug (NSAID).

Due to the limited availability of public data on the specific compound 1,4-Oxazepane-6-
sulfonamide, this guide utilizes sulfamethoxazole and celecoxib as representative examples to

illustrate the principles and methodologies of cross-reactivity profiling. The data presented

herein has been compiled from various sources and aims to provide a comparative framework

for understanding the off-target potential of sulfonamide-based therapeutics.

Executive Summary
This comparison guide reveals distinct cross-reactivity profiles for sulfamethoxazole and

celecoxib, reflecting their different primary mechanisms of action and chemical structures.
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Sulfamethoxazole, an antibiotic, primarily targets dihydropteroate synthase in bacteria. Its

off-target interactions in human systems appear limited based on available public data, with

its primary safety concerns related to hypersensitivity reactions and its metabolism by

Cytochrome P450 2C9 (CYP2C9).

Celecoxib, a selective COX-2 inhibitor, demonstrates a broader range of off-target activities.

Beyond its high affinity for COX-2 and lower affinity for COX-1, it interacts with other

enzymes and receptors, including carbonic anhydrases and the sarcoplasmic/ER Ca2+-

ATPase (SERCA), albeit at concentrations likely higher than therapeutic levels. Its

metabolism is also predominantly mediated by CYP2C9, with some contribution from

CYP3A4 and CYP2C8, and it exhibits inhibitory effects on CYP2D6.

This guide underscores the importance of comprehensive off-target profiling in drug

development to anticipate and mitigate potential adverse drug reactions.

Comparative Cross-Reactivity Data
The following tables summarize the available quantitative data on the binding and inhibitory

activities of sulfamethoxazole and celecoxib against a panel of selected biological targets. It is

important to note that the data has been compiled from different sources, and experimental

conditions may vary.

Table 1: Primary Targets and Key Off-Targets
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Target Family Target Sulfamethoxazole Celecoxib

Enzyme
Dihydropteroate

Synthase (Bacterial)
Primary Target Not Active

Enzyme
Cyclooxygenase-1

(COX-1)

No significant activity

reported
IC50: >15 µM

Enzyme
Cyclooxygenase-2

(COX-2)

No significant activity

reported
IC50: 0.04 µM

Enzyme Carbonic Anhydrase II
No significant activity

reported
IC50: ~3 µM

Enzyme
Carbonic Anhydrase

IX

No significant activity

reported
IC50: ~0.03 µM

Enzyme

3-phosphoinositide-

dependent protein

kinase-1 (PDK1)

No significant activity

reported
Inhibits

Transporter

Sarcoplasmic/ER

Ca2+-ATPase

(SERCA)

No significant activity

reported
Inhibits

Table 2: Cytochrome P450 (CYP) Inhibition Profile

CYP Isoform
Sulfamethoxazole (%
Inhibition at 10 µM)

Celecoxib (IC50)

CYP1A2 Not available >100 µM

CYP2C8 Not available 25 µM

CYP2C9 Moderate Inhibition 3.2 µM

CYP2C19 Not available 2.5 µM

CYP2D6 Not available 0.26 µM

CYP3A4 Not available 12 µM
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Note: The absence of data for sulfamethoxazole in the CYP inhibition panel highlights a gap in

publicly available, comprehensive screening data for this compound.

Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz.

COX-2 Signaling Pathway and Inhibition by Celecoxib
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Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
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General Workflow for In Vitro Cross-Reactivity Screening
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A simplified workflow for assessing the cross-reactivity of a compound.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in cross-reactivity profiling.

Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the affinity of a test compound for a specific receptor by

measuring its ability to displace a radiolabeled ligand.

Materials:

Cell membranes or purified receptors expressing the target of interest.

Radiolabeled ligand specific for the target receptor.

Test compound (e.g., sulfamethoxazole, celecoxib) at various concentrations.

Assay buffer (e.g., Tris-HCl, pH 7.4, containing appropriate ions).

96-well filter plates.

Scintillation cocktail and microplate scintillation counter.

Procedure:

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

Add varying concentrations of the test compound to the wells. Include wells with no test

compound (total binding) and wells with a high concentration of a known non-radiolabeled

ligand (non-specific binding).

Add the membrane preparation containing the target receptor to initiate the binding

reaction.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a

predetermined time to reach equilibrium.

Terminate the reaction by rapid filtration through the filter plates, followed by washing with

ice-cold assay buffer to separate bound from free radioligand.
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Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate

scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a test compound to inhibit the activity of major drug-

metabolizing CYP isoforms.

Materials:

Human liver microsomes or recombinant human CYP enzymes.

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for

CYP2C9, midazolam for CYP3A4).

NADPH regenerating system (cofactor for CYP activity).

Test compound at various concentrations.

Positive control inhibitors for each CYP isoform.

Acetonitrile or methanol for reaction termination.
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LC-MS/MS system for metabolite quantification.

Procedure:

Pre-incubate the human liver microsomes or recombinant CYP enzymes with the test

compound at various concentrations in a 96-well plate at 37°C.

Initiate the reaction by adding the CYP-specific probe substrate and the NADPH

regenerating system.

Incubate for a specific time at 37°C.

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

Centrifuge the plate to pellet the protein.

Analyze the supernatant for the formation of the specific metabolite of the probe substrate

using LC-MS/MS.

Data Analysis:

Determine the rate of metabolite formation in the presence and absence of the test

compound.

Plot the percentage of inhibition of metabolite formation against the logarithm of the test

compound concentration.

Calculate the IC50 value, which is the concentration of the test compound that causes

50% inhibition of the CYP isoform activity.

Conclusion
The comparative analysis of sulfamethoxazole and celecoxib highlights the diverse cross-

reactivity profiles that can be exhibited by compounds sharing the sulfonamide moiety. While

sulfamethoxazole's off-target effects in human systems appear less pronounced based on

current data, celecoxib demonstrates a more complex pharmacological profile with interactions

beyond its primary COX-2 target.
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This guide serves as a testament to the critical need for comprehensive in vitro safety

pharmacology and off-target screening during the drug discovery and development process.

Early identification and characterization of potential cross-reactivities are paramount for

predicting and mitigating adverse drug events, ultimately leading to the development of safer

and more effective medicines. Further broad-panel screening of compounds like

sulfamethoxazole would be beneficial to more fully characterize their potential for off-target

interactions.

To cite this document: BenchChem. [Comparative Cross-Reactivity Profile:
Sulfamethoxazole vs. Celecoxib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15302624#cross-reactivity-profile-of-1-4-oxazepane-
6-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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